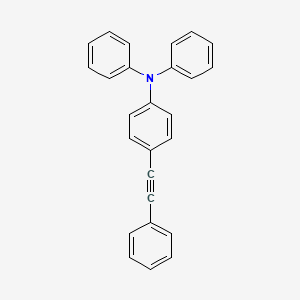![molecular formula C13H17FN2O B14335871 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile CAS No. 105515-14-8](/img/structure/B14335871.png)
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxyethyl group, a fluorine atom, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Introduction of the tert-butylamino group.
Hydroxylation: Addition of the hydroxyethyl group.
Fluorination: Introduction of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine.
Aplicaciones Científicas De Investigación
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares some structural features but has different pharmacological properties.
Uniqueness
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and benzonitrile moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
105515-14-8 |
|---|---|
Fórmula molecular |
C13H17FN2O |
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
3-[2-(tert-butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C13H17FN2O/c1-13(2,3)16-8-12(17)10-4-9(7-15)5-11(14)6-10/h4-6,12,16-17H,8H2,1-3H3 |
Clave InChI |
YWZQOUUDNBULIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC(=C1)C#N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
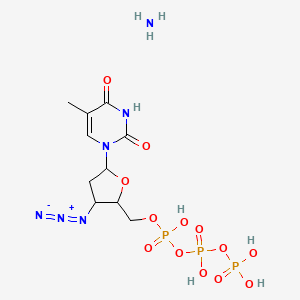

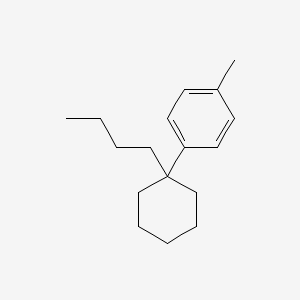
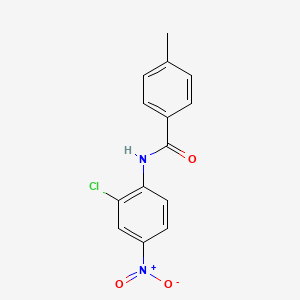
![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
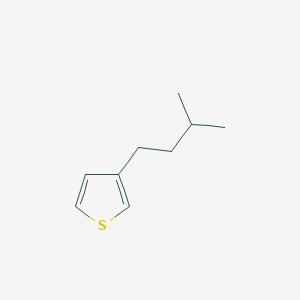
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
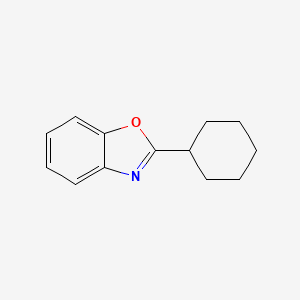
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)
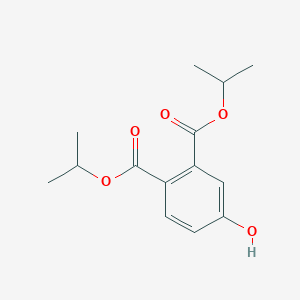
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
